molecular formula C19H16NO4+ B190662 Berberrubine CAS No. 17388-19-1

Berberrubine

Cat. No. B190662
CAS RN: 17388-19-1
M. Wt: 322.3 g/mol
InChI Key: GLYPKDKODVRYGP-UHFFFAOYSA-O
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Description

Berberrubine is an isoquinoline alkaloid isolated from many medicinal plants. It possesses diverse pharmacological activities, including glucose-lowering, lipid-lowering, anti-inflammatory, and anti-tumor effects . It is a main metabolite of Berberine and has been shown to alleviate Non-Alcoholic Fatty Liver Disease (NAFLD) by modulating glucose and lipid metabolism and restoring gut microbiota .


Molecular Structure Analysis

The molecular formula of Berberrubine is C19H16ClNO4, and its molecular weight is 357.79 . The interaction of Berberrubine and its synthetic analogues with telomeric G-quadruplex DNA has been studied using calorimetry techniques and thermal melting study .


Chemical Reactions Analysis

Berberrubine has been modified at different positions with various substituents to estimate their antiviral activity . Also, 9-O-benzoic acid berberine derivatives have been synthesized, and their antioxidant activities were screened via ABTS, DPPH, HOSC, and FRAP assays .


Physical And Chemical Properties Analysis

The physical and chemical properties of Berberrubine include a molecular formula of C19H16ClNO4 and a molecular weight of 357.79 .

Scientific Research Applications

Multispectrum Therapeutic Activities

Berberrubine, traditionally utilized in Ayurvedic and Chinese medicine, demonstrates remarkable therapeutic versatility. Recent clinical research underscores its multifaceted pharmacological properties. Berberrubine's efficacy spans across a range of chronic ailments, including diabetes, cancer, depression, hypertension, and hypercholesterolemia. However, its low bioavailability poses challenges in drug formulation, demanding innovative approaches for maximizing therapeutic benefits (Vuddanda, Chakraborty, & Singh, 2010).

Metabolic Diseases Management

Berberrubine has garnered attention for its potential in treating metabolic diseases, such as type 2 diabetes, obesity, non-alcoholic fatty liver disease, hyperlipidemia, and gout. Both animal studies and clinical trials endorse its therapeutic effects, achieved through mechanisms like insulin secretion enhancement, insulin resistance improvement, lipogenesis inhibition, and gut microbiota modulation. Although promising, these findings necessitate further validation through extensive research, particularly clinical trials (Xu et al., 2020).

Nucleic Acid Binding and Drug Design

Berberrubine, as part of the isoquinoline alkaloids group, shows significant pharmacological and biological properties, including potential anticancer capabilities. Its interaction with nucleic acids, although not entirely delineated, offers valuable insights for drug design. Advanced analytical tools have elucidated the structural and energetic aspects of this interaction, paving the way for the development of new therapeutic agents (Bhadra & Kumar, 2012).

Cancer Treatment

Berberrubine and its derivatives exhibit notable anti-tumor effects, with mechanisms analyzed at molecular, cellular, and organismic levels. Despite the need for more comprehensive toxicity and efficacy studies, berberrubine's potential as a cancer therapy agent is promising, contingent on further in-depth investigations (Zhang et al., 2020).

Bone Regeneration

Ethnopharmacological relevance ties berberrubine to traditional uses in treating bone diseases. Modern research corroborates its role in bone regeneration, specifically through the promotion of osteoblast proliferation and differentiation and inhibition of osteoclast production. While these findings are promising, a more profound understanding of berberrubine's systemic mechanisms and pharmacological activity is crucial for its application in drug development and bone regeneration engineering (Zhang, Ma, & Zhang, 2021).

Safety And Hazards

Berberrubine should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes. It is also important to avoid the formation of dust and aerosols, and to use non-sparking tools to prevent fire caused by electrostatic discharge steam .

Future Directions

Berberrubine has shown significant potential in alleviating NAFLD and might be used as a functional material to treat NAFLD clinically . Considering the important role of TRL and its remnants in dyslipidemia and atherosclerotic cardiovascular disease processes, and the relatively few studies on the modulation of intestinal lipid metabolic targets by Berberrubine, future in-depth studies in this area may be an important direction for further lipid reduction .

properties

IUPAC Name

17-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-22-16-3-2-11-6-15-13-8-18-17(23-10-24-18)7-12(13)4-5-20(15)9-14(11)19(16)21/h2-3,6-9H,4-5,10H2,1H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYPKDKODVRYGP-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90169675
Record name Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-9-hydroxy-10-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Berberrubine

CAS RN

17388-19-1
Record name Berberrubine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17388-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Beroline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017388191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-9-hydroxy-10-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Berberrubine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZT5GBZ8KE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Berberrubine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030266
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,770
Citations
KD Park, JH Lee, SH Kim, TH Kang, JS Moon… - Bioorganic & medicinal …, 2006 - Elsevier
By introducing various aromatic groups in 13-C of berberine and berberrubine, a series of 13-(substituted benzyl) berberine and berberrubine derivatives were synthesized and …
Number of citations: 101 www.sciencedirect.com
T IKEKAWA, Y IKEDA - Journal of pharmacobio-dynamics, 1982 - jstage.jst.go.jp
… Our present findings confirmed that in berberrubine derivatives, the 9-demethyl structure was essential for the manifestation of antitumor activity and demonstrated that ester derivatives …
Number of citations: 34 www.jstage.jst.go.jp
A Hoshi, T Ikekawa, Y Ikeda, S SHIRAKAWA… - … Japanese Journal of …, 1976 - jstage.jst.go.jp
… 1.11) Berberrubine was derived from berberine by refluxing in an acidic solution, 10) and 12 ester derivatives of berberrubine were prepared by the condensation of berberrubine with …
Number of citations: 97 www.jstage.jst.go.jp
K Wang, X Feng, L Chai, S Cao, F Qiu - Drug metabolism reviews, 2017 - Taylor & Francis
… Active metabolites such as columbamine, berberrubine and demethyleneberberine also exhibit similar pharmacological effects by comparison with berberine, such as antioxidant, anti-…
Number of citations: 293 www.tandfonline.com
M Tillhon, LMG Ortiz, P Lombardi, AI Scovassi - Biochemical pharmacology, 2012 - Elsevier
Chemical compounds derived from plants have been used since the origin of human beings to counteract a number of diseases. Among them, the natural isoquinoline alkaloid …
Number of citations: 424 www.sciencedirect.com
YW Jeon, JW Jung, M Kang, IK Chung… - Bulletin of the Korean …, 2002 - koreascience.kr
… ences between berberine and berberrubine could induce a different binding mode to consensus DNA (Figure 1C), resulting in a DNA cleavage efficiency of berberrubine that is quite …
Number of citations: 39 koreascience.kr
AN Tripathi, L Chauhan… - Magnetic resonance …, 2007 - Wiley Online Library
The structural and electronic properties of berberine and berberrubine have been studied extensively using density functional theory (DFT) employing B3LYP exchange correlation. The …
HS Cui, S Hayasaka, XY Zhang, Y Hayasaka, ZL Chi… - Life Sciences, 2006 - Elsevier
We examined the effects of berberrubine, a protoberberine alkaloid, on interleukin-8 (IL-8) and monocyte chemotactic protein-1 (MCP-1) expression in a human retinal pigment …
Number of citations: 30 www.sciencedirect.com
C Wang, Y Cheng, Y Zhang, H Jin, Z Zuo… - Frontiers in …, 2021 - frontiersin.org
Background: Natural product berberine (BBR) was reported to inhibit platelet aggregation; however, the molecular mechanisms remain unclear. This study aims to investigate the effects …
Number of citations: 16 www.frontiersin.org
S Yang, S Cao, C Li, J Zhang, C Liu, F Qiu… - Frontiers in …, 2022 - frontiersin.org
Non-alcoholic fatty liver disease (NAFLD) is a major public health problem in many countries. Berberine (BBR) is an effective therapeutic agent in alleviating NAFLD. Berberrubine (BRB…
Number of citations: 17 www.frontiersin.org

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